(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is a synthetic organic compound characterized by the presence of an amino group, two chlorine atoms, and a carbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3,5-dichlorobenzoic acid.
Formation of Carbamoyl Group: The amino group of 4-amino-3,5-dichlorobenzoic acid is reacted with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the carbamoyl derivative.
Coupling Reaction: The carbamoyl derivative is then coupled with acrylamide under basic conditions to form the final product, (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Synthesis: Utilizing large reactors to handle the starting materials and reagents.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Polymer Science: Incorporated into polymer backbones to modify properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of advanced materials.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Unique due to its specific substitution pattern on the phenyl ring.
(2E)-3-[(4-AMINO-2,6-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Similar structure but different substitution pattern.
(2E)-3-[(4-AMINO-3,5-DIFLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Fluorine atoms instead of chlorine.
Uniqueness
Substitution Pattern: The presence of amino and dichloro groups in specific positions on the phenyl ring.
Reactivity: Unique reactivity due to the electronic effects of the substituents.
Properties
Molecular Formula |
C10H8Cl2N2O3 |
---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
(E)-4-(4-amino-3,5-dichloroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2N2O3/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(16)17/h1-4H,13H2,(H,14,15)(H,16,17)/b2-1+ |
InChI Key |
VGHDBOKWFSYITP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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